molecular formula C16H26N2O B5800729 1-[4-(diethylamino)benzyl]-4-piperidinol CAS No. 415932-73-9

1-[4-(diethylamino)benzyl]-4-piperidinol

Cat. No. B5800729
CAS RN: 415932-73-9
M. Wt: 262.39 g/mol
InChI Key: ZYUZBACJPKFZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(diethylamino)benzyl]-4-piperidinol, also known as DEABP, is a chemical compound that has been used in scientific research due to its unique properties. This compound is a member of the piperidinol family and has been found to have various applications in the field of biochemistry and physiology. The purpose of

Scientific Research Applications

1-[4-(diethylamino)benzyl]-4-piperidinol has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. One of the most common applications of 1-[4-(diethylamino)benzyl]-4-piperidinol is in the study of G protein-coupled receptors (GPCRs). 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to bind to and stabilize the inactive state of GPCRs, which allows for the study of their structure and function. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol has been used in the study of enzymes such as protein kinases and phosphatases, which play important roles in various cellular processes.

Mechanism of Action

1-[4-(diethylamino)benzyl]-4-piperidinol exerts its effects by binding to specific target molecules, such as GPCRs or enzymes. The binding of 1-[4-(diethylamino)benzyl]-4-piperidinol to these molecules can result in the stabilization of certain conformations or the inhibition of enzymatic activity. The exact mechanism of action of 1-[4-(diethylamino)benzyl]-4-piperidinol may vary depending on the specific target molecule and the experimental conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(diethylamino)benzyl]-4-piperidinol are largely dependent on the specific target molecule and the experimental conditions. In general, 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to modulate various cellular processes, including signal transduction, cell proliferation, and apoptosis. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to have anti-inflammatory and anti-tumor properties in certain experimental models.

Advantages and Limitations for Lab Experiments

1-[4-(diethylamino)benzyl]-4-piperidinol has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to have high affinity and specificity for certain target molecules, which allows for precise modulation of their activity. However, there are also limitations to the use of 1-[4-(diethylamino)benzyl]-4-piperidinol in lab experiments. For example, the effects of 1-[4-(diethylamino)benzyl]-4-piperidinol may vary depending on the specific experimental conditions, and its use may not be appropriate for all experimental models.

Future Directions

There are several future directions for the use of 1-[4-(diethylamino)benzyl]-4-piperidinol in scientific research. One potential direction is the further study of its effects on GPCRs and other signaling molecules, which could lead to a better understanding of their structure and function. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol could be used in the development of new therapies for various diseases, such as cancer and inflammation. Finally, the synthesis and purification of 1-[4-(diethylamino)benzyl]-4-piperidinol could be optimized to improve its yield and purity, which would facilitate its use in scientific research.

Synthesis Methods

The synthesis of 1-[4-(diethylamino)benzyl]-4-piperidinol involves a multi-step reaction process. The first step involves the reaction of 4-(diethylamino)benzaldehyde with 4-hydroxypiperidine in the presence of a catalyst. This results in the formation of an intermediate product, which is then reduced using sodium borohydride to produce the final product, 1-[4-(diethylamino)benzyl]-4-piperidinol. The overall yield of this synthesis method is approximately 60%, and the purity of the final product can be improved through various purification techniques.

properties

IUPAC Name

1-[[4-(diethylamino)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)15-7-5-14(6-8-15)13-17-11-9-16(19)10-12-17/h5-8,16,19H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUZBACJPKFZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236664
Record name 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)benzyl]-4-piperidinol

CAS RN

415932-73-9
Record name 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415932-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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